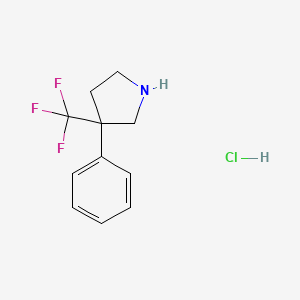

![molecular formula C14H17F3N2O2 B2499816 Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 420844-59-3](/img/structure/B2499816.png)

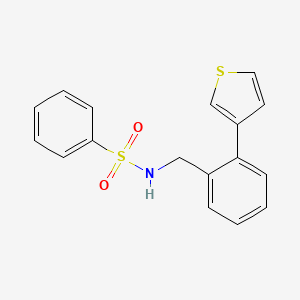

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

説明

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C12H13F3N2O2 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Molecular Structure Analysis

The molecular weight of Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is 274.24 g/mol . The InChI Key for this compound is KNDSIDUPVUCATQ-UHFFFAOYSA-N .科学的研究の応用

Medicinal Chemistry and Drug Development

Background:: Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a heterocyclic compound with a pyridine ring substituted by a trifluoromethyl group. Its unique structure contributes to its pharmacological potential.

Applications::- Anticancer Agents : Researchers explore derivatives of this compound as potential anticancer agents. By modifying the piperidine or pyridine moieties, they aim to enhance cytotoxicity against cancer cells while minimizing toxicity to healthy tissues .

Coordination Chemistry and Ligand Design

Background:: The compound’s pyridine ring and carboxylate group make it an interesting ligand for coordination chemistry.

Applications::- Metal Complexes : Researchers synthesize metal complexes using this ligand. For example, bis(5-(trifluoromethyl)pyridin-2-yl)amine can coordinate with transition metals. These complexes find applications in catalysis, sensing, and materials science .

Safety and Hazards

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

将来の方向性

The demand for TFMP derivatives, such as Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, has been increasing steadily in the last 30 years due to their potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within the structures of other molecules and investigating their wide-ranging potential applications .

特性

IUPAC Name |

ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-7-19(8-6-10)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGLUUYZIDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)